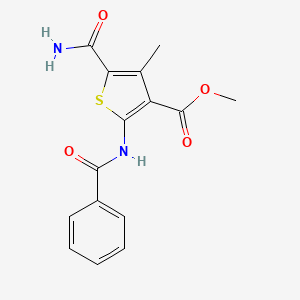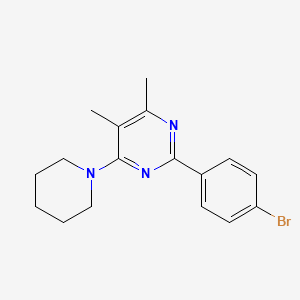
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a pyrimidine derivative that has been found to exhibit promising biological activities, including antitumor, anti-inflammatory, and analgesic effects. The purpose of
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine exerts its biological activities by modulating various signaling pathways. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to inhibit the activity of the NF-κB pathway, which plays a crucial role in the regulation of inflammation and cell survival. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the expression of COX-2, an enzyme involved in the production of prostaglandins. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been found to exhibit analgesic effects by inhibiting the activity of nociceptive neurons in the spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine is also a potent and selective inhibitor of various signaling pathways, making it a useful tool for studying the mechanisms of action of these pathways. However, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous-based assays. In addition, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. One direction is to investigate the potential applications of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in the treatment of cancer and inflammatory disorders. Another direction is to study the pharmacokinetic properties of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine in vivo and evaluate its safety and efficacy as a therapeutic agent. Furthermore, the development of new synthesis methods for 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine and its derivatives can lead to the discovery of novel compounds with improved biological activities. Overall, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results in preclinical studies, and further research is needed to fully understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine involves the reaction of 4-bromoacetophenone with 2,4-pentanedione and piperidine in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to obtain 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine. This method has been optimized to obtain high yields of 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine with good purity.
Applications De Recherche Scientifique
2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential applications in various fields. In the field of cancer research, 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has shown promising results as an antitumor agent. Studies have shown that 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-bromophenyl)-4,5-dimethyl-6-(1-piperidinyl)pyrimidine has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c1-12-13(2)19-16(14-6-8-15(18)9-7-14)20-17(12)21-10-4-3-5-11-21/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWANIUANPNUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCCCC2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-4,5-dimethyl-6-piperidin-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)

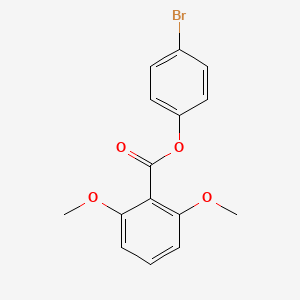
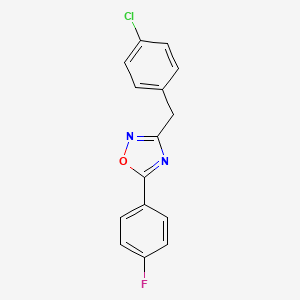

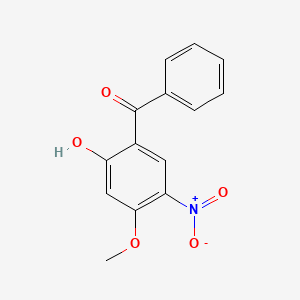
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


